

Application Notes and Protocols for M-110

Administration in Xenograft Models

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Compound of Interest

Compound Name: M-110

Cat. No.: B608784

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A Guide for Researchers, Scientists, and Drug Development Professionals

Disambiguation of "M-110" in Preclinical Research

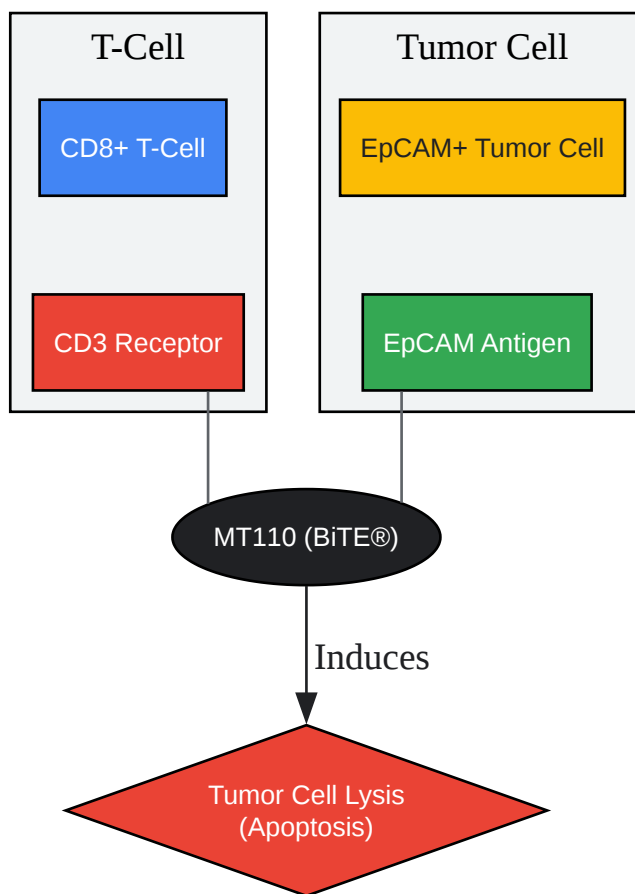
The designation "**M-110**" or similar alphanumeric codes can refer to several distinct therapeutic agents in development. For researchers planning xenograft studies, it is crucial to distinguish between these compounds as their mechanisms of action, and consequently their administration protocols, differ significantly. This document provides detailed protocols for two prominent preclinical cancer therapeutics often associated with this designation: MT110 (Solitomab), a bispecific T-cell engager, and ARV-110 (Bavdegalutamide), an androgen receptor degrader.

Part 1: MT110 (Solitomab) - EpCAM/CD3 Bispecific Antibody

MT110 (also known as Solitomab or AMG 110) is a bispecific T-cell engager (BiTE®) antibody construct that targets the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells and the CD3 receptor on T-cells.[1][2] This dual targeting facilitates the formation of a cytolytic synapse between cytotoxic T-cells and cancer cells, leading to T-cell activation and tumor cell lysis.[1][3] MT110 has shown significant antitumor activity in various preclinical xenograft models of solid tumors, including pancreatic and colorectal cancer.[4][5][6]

Signaling Pathway of MT110

The mechanism of action involves MT110 physically bridging a T-cell and an EpCAM-expressing tumor cell. This engagement activates the T-cell to release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[1][3]



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MT110-mediated T-cell engagement and tumor cell lysis.

Quantitative Data Summary: MT110 in Xenograft Models

| Cell Line | Cancer Type | Animal Model | Treatment Protocol | Tumor Growth Inhibition (TGI) | Reference |
|---------------------------------|-------------------|-------------------------------|----------------------|---|---|
| Primary Pancreatic Cancer Cells | Pancreatic Cancer | NOD/SCID mice with human PBMC | MT110 administration | Efficient targeting and elimination of CSCs in vivo | [4] [7] |
| Colorectal Cancer TICs | Colorectal Cancer | Xenograft mouse model | MT110 treatment | Complete elimination of cancer-initiating cells | [8] |
| Various EpCAM+ cell lines | Solid Tumors | Xenograft models | MT110 administration | Remarkable antitumor activity | [6] |

Experimental Protocol: MT110 Administration in a Pancreatic Cancer Xenograft Model

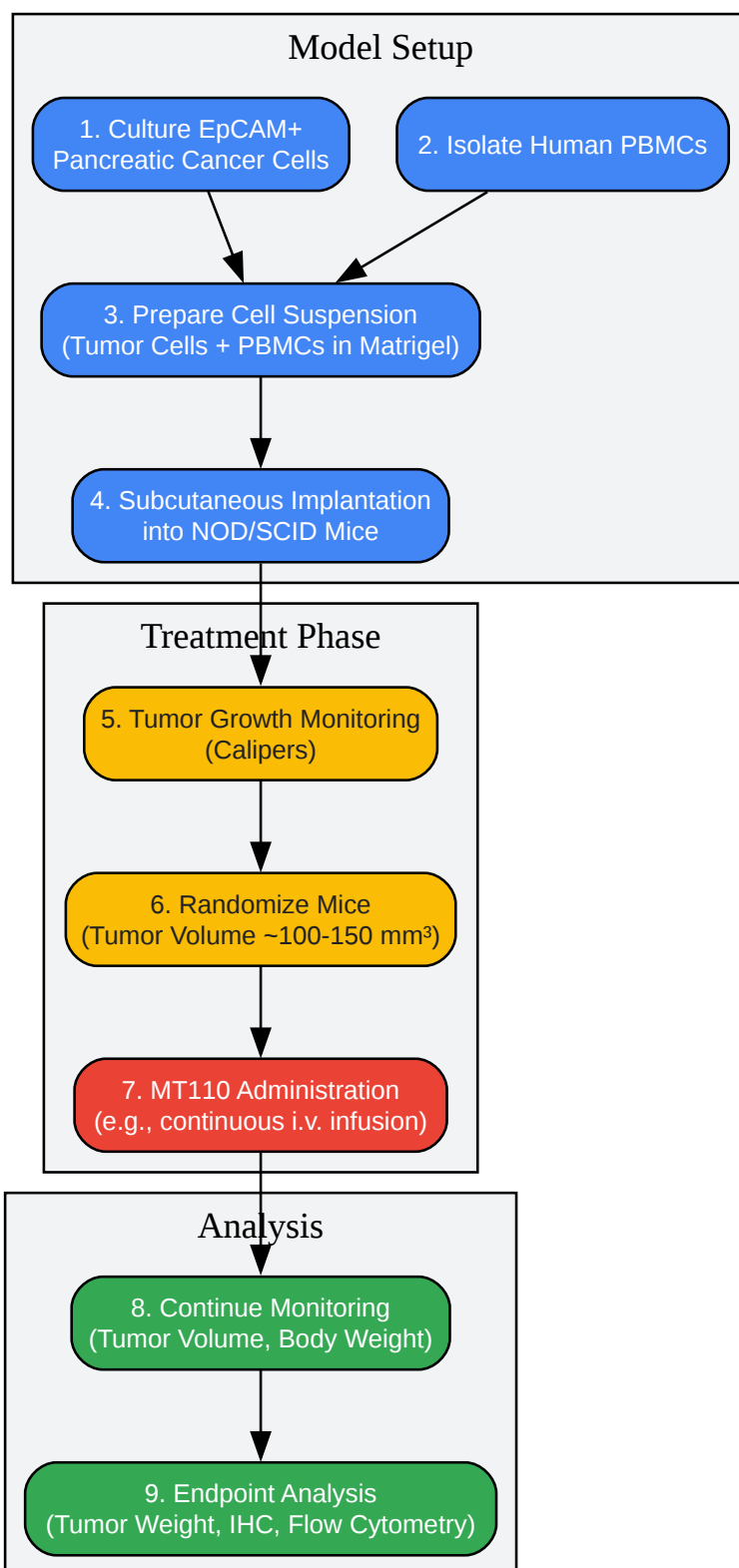
This protocol describes the evaluation of MT110 in a pancreatic cancer xenograft model using immunodeficient mice co-engrafted with human peripheral blood mononuclear cells (PBMCs).

1. Materials

- Cell Line: EpCAM-positive human pancreatic cancer cell line (e.g., primary patient-derived cells).
- Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, 6-8 weeks old.
- Human Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) from healthy donors.
- MT110 (Solitomab): Lyophilized powder, to be reconstituted in sterile, pyrogen-free water.

- Reagents: Matrigel, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.

2. Experimental Workflow



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Experimental workflow for MT110 efficacy testing in a xenograft model.

3. Detailed Methodology

- Cell Culture: Culture pancreatic cancer cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Tumor Implantation:
 - Harvest cancer cells and resuspend in PBS.
 - Mix cancer cells with human PBMCs at a desired effector-to-target (E:T) ratio (e.g., 1:1).
 - Resuspend the cell mixture in a 1:1 solution of PBS and Matrigel.
 - Subcutaneously inject 1×10^6 tumor cells with 1×10^6 PBMCs in a total volume of 100 μ L into the flank of each NOD/SCID mouse.
- Treatment:
 - Monitor tumor growth regularly using calipers.
 - When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
 - Reconstitute and dilute MT110 in a suitable vehicle for administration.
 - Administer MT110, for example, by continuous intravenous infusion using an osmotic pump to maintain steady-state concentrations.[6] Dosing will be determined by the specific study design but can range from 1 to 24 μ g/day .[9][10]
- Efficacy Monitoring and Analysis:
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study, euthanize mice and excise tumors.

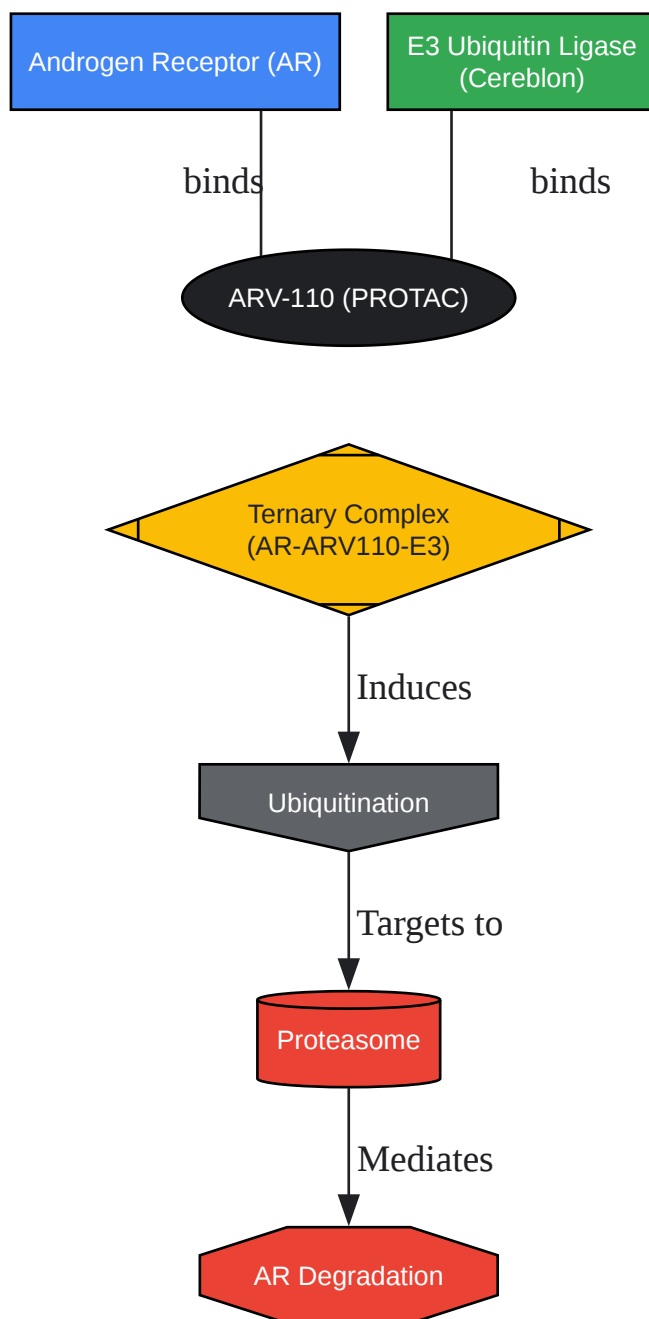
- Weigh the tumors and process for further analysis such as immunohistochemistry (IHC) for T-cell infiltration and flow cytometry to analyze immune cell populations within the tumor.

Part 2: ARV-110 (Bavdegalutamide) - Androgen Receptor PROTAC Degradar

ARV-110 (Bavdegalutamide) is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).^{[11][12]} It is being developed for the treatment of prostate cancer, particularly in cases of resistance to standard anti-androgen therapies.^{[13][14]} ARV-110 has demonstrated potent AR degradation and tumor growth inhibition in various prostate cancer xenograft models.^{[15][16][17]}

Mechanism of Action of ARV-110

ARV-110 is a heterobifunctional molecule that binds to both the Androgen Receptor and an E3 ubiquitin ligase.^{[11][13]} This proximity induces the ubiquitination of the AR, tagging it for degradation by the proteasome.^[11] This results in the elimination of the AR protein, thereby inhibiting AR signaling.^[18]



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ARV-110 PROTAC-mediated degradation of the Androgen Receptor.

Quantitative Data Summary: ARV-110 in Xenograft Models

| Cell Line | Xenograft Model | Treatment Protocol (Oral Gavage) | AR Degradation | Tumor Growth Inhibition (TGI) | Reference |
|---------------------------------|------------------|-------------------------------------|-----------------------------|---------------------------------|---|
| VCaP | Castrated mice | 1 mg/kg, QD | >90% | Significant TGI | [15] |
| LNCaP | Murine xenograft | Dose-dependent | >90% (at efficacious doses) | Significant, dose-dependent TGI | [19] |
| VCaP (Enzalutamide-resistant) | Castrated mice | 3 mg/kg or 10 mg/kg, QD for 28 days | - | 70% (3 mg/kg), 60% (10 mg/kg) | [20] [21] |
| Patient-Derived Xenograft (PDX) | - | - | Substantial | Greater than enzalutamide | [12] [13] |

Experimental Protocol: ARV-110 Administration in a Prostate Cancer Xenograft Model

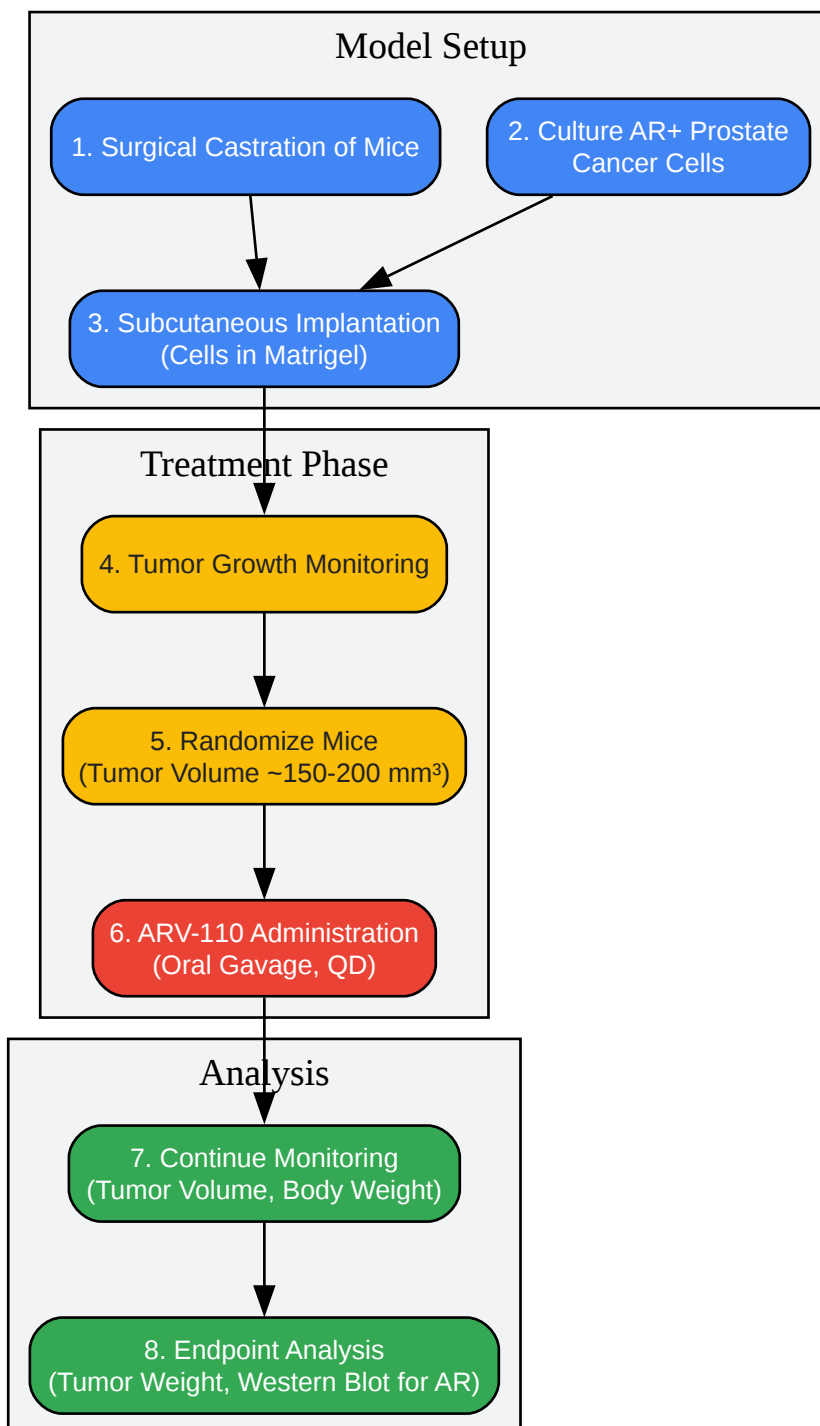
This protocol outlines the evaluation of orally administered ARV-110 in a castrate-resistant prostate cancer (CRPC) xenograft model.

1. Materials

- Cell Line: Human prostate cancer cell line expressing AR (e.g., VCaP or LNCaP).
- Animal Model: Male CB17/SCID mice or other immunodeficient strains, 6-8 weeks old.
- ARV-110 (Bavdegalutamide): Powder form.
- Vehicle: A suitable vehicle for oral gavage (e.g., 50% PEG 300 and 50% propylene glycol). [\[20\]](#)

- Reagents: Matrigel, RPMI-1640 medium, charcoal-stripped FBS, Penicillin-Streptomycin, PBS.

2. Experimental Workflow



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Experimental workflow for ARV-110 efficacy testing in a xenograft model.

3. Detailed Methodology

- Animal Preparation: Perform surgical castration on male mice and allow for a recovery period of at least one week before tumor cell implantation. This mimics the androgen-deprived environment of CRPC.
- Cell Culture: Culture prostate cancer cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS to maintain low androgen levels.
- Tumor Implantation:
 - Harvest VCaP cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
 - Subcutaneously inject $5-10 \times 10^6$ cells in a 100 μ L volume into the flank of each castrated mouse.
- Treatment:
 - Monitor tumor growth with calipers.
 - Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
 - Prepare ARV-110 formulation in the designated vehicle.
 - Administer ARV-110 daily via oral gavage at desired doses (e.g., 1, 3, 10 mg/kg).[\[15\]](#)[\[20\]](#)
The control group should receive the vehicle alone.
- Efficacy Monitoring and Analysis:
 - Measure tumor volume and body weight twice weekly.[\[20\]](#)
 - For pharmacodynamic studies, tumors can be harvested at specific time points after the last dose (e.g., 16 hours) to assess AR protein levels.[\[19\]](#)

- At the study endpoint, excise tumors, record their weight, and snap-freeze a portion for Western blot analysis to quantify AR degradation. The remaining tissue can be fixed for IHC.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions based on their specific cell lines, animal models, and experimental goals. All animal procedures must be conducted in accordance with approved institutional guidelines for animal care and use.

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